molecular formula C8H9NO2S B8651708 1-[(Methylsulfanyl)methyl]-2-nitrobenzene CAS No. 81630-02-6

1-[(Methylsulfanyl)methyl]-2-nitrobenzene

Cat. No. B8651708
CAS RN: 81630-02-6
M. Wt: 183.23 g/mol
InChI Key: RGKGUSHOHQIMII-UHFFFAOYSA-N
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Patent
US04348220

Procedure details

To a stirred solution of 10.8 g (0.2 mol) of sodium methoxide in 70 ml of methanol at room temperature was added dropwise 12 ml (10.8 g, 0.22 mol) of methyl mercaptan through a gas addition funnel connected to a dry-ice condenser. The resulting mixture was stirred at room temperature for 1 hour and then added dropwise to a stirred solution of 30.0 g (0.175 mole) of o-nitrobenzyl chloride in 120 ml of methanol over 1 hour, while the temperature rose to 40° C. The reaction mixture was then diluted with 300 ml of water, and extracted 3 times with methylene chloride. The methylene chloride extracts were washed with dilute hydrochloric acid, dried, and concentrated to afford 38.6 g (96%) of yellow oil.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][SH:5].[N+:6]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11]Cl)([O-:8])=[O:7]>CO.O>[CH3:4][S:5][CH2:11][C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[N+:6]([O-:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
CS
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCl)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
through a gas addition funnel
CUSTOM
Type
CUSTOM
Details
connected to a dry-ice condenser
CUSTOM
Type
CUSTOM
Details
rose to 40° C
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methylene chloride
WASH
Type
WASH
Details
The methylene chloride extracts were washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSCC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 120.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.